3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide
Description
3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by two thiolane rings connected via a disulfanyl (–S–S–) bridge. Each thiolane ring is functionalized with chlorine substituents and sulfone groups (1,1-dioxide).
Properties
IUPAC Name |
3-chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O4S4/c9-5-1-17(11,12)3-7(5)15-16-8-4-18(13,14)2-6(8)10/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTDXYWZVGSPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)SSC2CS(=O)(=O)CC2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide typically involves the following steps:
Formation of the Thiolane Ring: The initial step involves the formation of the thiolane ring through a cyclization reaction. This can be achieved by reacting a suitable diene with sulfur dichloride under controlled conditions.
Introduction of the Sulfone Group: The thiolane ring is then oxidized to introduce the sulfone group. This is commonly done using oxidizing agents such as hydrogen peroxide or peracids.
Formation of the Disulfide Linkage: The disulfide linkage is introduced by reacting the intermediate compound with a disulfide-forming reagent, such as sulfur monochloride or disulfur dichloride.
Chlorination: The final step involves the chlorination of the thiolane rings to introduce the chlorine substituents. This can be achieved using chlorine gas or other chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional sulfone groups or to form sulfoxides.
Reduction: Reduction reactions can break the disulfide linkage, yielding thiol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of sulfoxides or additional sulfone groups.
Reduction: Thiol derivatives.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting sulfur-containing biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide exerts its effects involves interactions with sulfur-containing biomolecules. The disulfide linkage can undergo redox reactions, leading to the formation of reactive sulfur species that can modify proteins and enzymes. This compound may also interact with cellular thiols, affecting redox balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with two closely related molecules documented in the evidence:
(a) 3-Chloro-4-[(4-chlorophenyl)thio]thiolane 1,1-dioxide (CAS 13894-16-1)
- Structure : Features a single thiolane ring substituted with a chlorine atom and a 4-chlorophenylthio (–S–C₆H₄Cl) group .
- Properties :
- Molecular Formula: C₁₀H₁₀Cl₂O₂S₂
- Molecular Weight: 297.22 g/mol
- Melting Point: 82°C
- Key Difference : Replaces the disulfanyl bridge with a phenylthio group, reducing steric strain but limiting redox activity compared to the target compound.
(b) 3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide (CAS not provided)
Physicochemical and Functional Comparisons
Reactivity and Stability Insights
- Disulfanyl Bridge : The –S–S– linkage in the target compound may confer instability under reducing conditions or UV exposure, unlike the more stable arylthio or methoxy groups in analogues .
- Chlorine Substituents : All three compounds exhibit electrophilic reactivity due to chlorine atoms, but the target’s dual thiolane rings may enhance steric hindrance in substitution reactions.
Research Findings and Gaps
- Synthesis Challenges: The disulfanyl bridge in the target compound complicates synthesis pathways compared to analogues with simpler substituents. No direct synthetic protocols are cited in the evidence.
- Detection Methods : Chlorinated sulfur compounds (e.g., chloroethyl ethers in ) are detectable via photoionization detectors (PIDs), suggesting similar analytical approaches could be applied to the target compound .
Biological Activity
3-Chloro-4-[(4-chloro-1,1-dioxothiolan-3-yl)disulfanyl]thiolane 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₄H₅Cl₂O₄S₂
- Molecular Weight : 208.12 g/mol
The compound contains a thiolane ring with a chlorine substituent and a disulfanyl group, which may contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dioxothiolan moiety suggests potential antioxidant properties, while the chlorinated thiolane may exhibit antimicrobial or cytotoxic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects on various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Antioxidant Properties : The dioxothiolan structure may confer antioxidant capabilities, potentially protecting cells from oxidative stress.
- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, indicating its potential as a chemotherapeutic agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their derivatives. Below is a summary of key findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of E. coli growth with MIC values <50 µg/mL. |
| Study B | Antioxidant | Showed that the compound scavenges free radicals effectively in vitro. |
| Study C | Cytotoxicity | Reported IC50 values for cancer cell lines in the range of 20–40 µM. |
Example Case Study: Antimicrobial Activity
In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited stronger activity against Gram-positive bacteria compared to Gram-negative strains. This differential activity suggests variations in cell wall structure may influence susceptibility.
Example Case Study: Cytotoxicity in Cancer Cells
A recent study assessed the cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF7). The results indicated that treatment with the compound resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
